2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
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Overview
Description
“2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate” is a chemical compound with the molecular formula C20H20F6N2O4 . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane , a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds, such as 2,7-diazabicyclo[2.2.1]heptanes, has been achieved through organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .Molecular Structure Analysis
The molecular structure of “this compound” is based on the diazabicyclo[2.2.1]heptane core structure . This core structure is interesting as it is a component of biologically active products .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2,7-diazabicyclo[2.2.1]heptanes, involve initial asymmetric Michael addition of a triketopiperazine (TKP), followed by TKP manipulations involving ring-opening . The chiral TKPs are generated in highly diastereo- and enantioselective form, and are amenable to fruitful regioselective manipulation to give attractive natural product-like structures .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 466.37 . Other physical and chemical properties are not explicitly mentioned in the sources.Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBZAZXIGCXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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